4-(Cyclopropylcarbamoyl)benzoic acid
CAS No.: 925413-00-9
Cat. No.: VC4147589
Molecular Formula: C11H11NO3
Molecular Weight: 205.213
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 925413-00-9 |
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Molecular Formula | C11H11NO3 |
Molecular Weight | 205.213 |
IUPAC Name | 4-(cyclopropylcarbamoyl)benzoic acid |
Standard InChI | InChI=1S/C11H11NO3/c13-10(12-9-5-6-9)7-1-3-8(4-2-7)11(14)15/h1-4,9H,5-6H2,(H,12,13)(H,14,15) |
Standard InChI Key | BAUPDUHOTZXEBH-UHFFFAOYSA-N |
SMILES | C1CC1NC(=O)C2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is 4-(cyclopropylcarbamoyl)benzoic acid, reflecting its benzamide backbone with a cyclopropyl group attached to the carboxamide nitrogen. Its molecular formula, C₁₁H₁₁NO₃, corresponds to a monoisotopic mass of 205.21 g/mol .
Structural Characterization
The compound’s structure comprises a benzoic acid core substituted at the 4-position with a cyclopropylcarbamoyl group (-CONHC₃H₅). Key spectroscopic identifiers include:
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InChIKey:
RXFRECYQSDDFRO-UHFFFAOYSA-N
X-ray crystallography data for related derivatives, such as 4-[(cyclopropylcarbonyl)amino]benzoic acid, reveal planar aromatic rings with dihedral angles influenced by hydrogen bonding between the carboxylic acid and amide groups .
Synonyms and Registry Numbers
Common synonyms include 4-(cyclopropylcarbamoyl)benzoic acid and 4-(N-cyclopropylcarbamoyl)benzoic acid. Its CAS registry number is 925413-00-9 .
Synthesis and Manufacturing
Industrial Synthetic Routes
A patented method involves the reaction of 4-carboxybenzoyl chloride with cyclopropylamine in anhydrous dichloromethane . The process typically yields >85% purity, with recrystallization from ethanol-water mixtures enhancing purity to >98% .
Key Steps:
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Acylation: Reacting 4-carboxybenzoyl chloride with cyclopropylamine at 0–5°C.
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Deprotection: Hydrolysis of ester intermediates under acidic conditions .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Laboratory-Scale Modifications
Alternative routes utilize Ullmann coupling or microwave-assisted synthesis to reduce reaction times. For example, coupling 4-iodobenzoic acid with cyclopropylcarboxamide in the presence of a palladium catalyst achieves yields of 72–78% .
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents like DMSO (≥50 mg/mL) . Its acidity (pKa ≈ 4.4) facilitates salt formation with bases such as sodium hydroxide.
Biological Activity and Mechanisms
Herbicide Safening
4-(Cyclopropylcarbamoyl)benzoic acid derivatives, such as cyprosulfamide, act as herbicide safeners by inducing detoxification enzymes in crops. For instance, they enhance glutathione S-transferase (GST) activity in maize, mitigating damage from sulfonylurea herbicides .
Enzyme Inhibition
In pharmaceutical contexts, this compound inhibits RORγt (Retinoic acid receptor-related orphan receptor gamma), a target in autoimmune diseases. Structural analogs demonstrate IC₅₀ values of 12–45 nM in TH17 cell assays .
Applications in Industry and Medicine
Agrochemical Use
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Safener in Herbicides: Combined with tembotrione or mesotrione to protect cereals and maize .
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Synergist: Enhances glyphosate efficacy by 15–30% in weed control trials .
Pharmaceutical Development
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RORγt Inhibitors: Investigated for psoriasis and multiple sclerosis .
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Prodrug Intermediate: Serves as a carboxylate precursor for ester-based prodrugs.
Hazard Code | Risk Statement |
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H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Precautions
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Personal Protective Equipment (PPE): Nitrile gloves, goggles, and N95 masks .
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Spill Management: Absorb with vermiculite and dispose as hazardous waste .
Comparative Analysis with Structural Analogs
The carbamoyl group in 4-(Cyclopropylcarbamoyl)benzoic acid improves hydrogen-bonding interactions with biological targets compared to carbonyl derivatives .
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